1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene
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Overview
Description
1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of 3,4-difluoroanisole under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Concentrated sulfuric acid and nitric acid are used for nitration reactions, while chlorosulfonic acid is used for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO4) is used for oxidation, and hydrogen gas (H2) with a palladium catalyst is used for reduction reactions.
Major Products:
Nucleophilic Substitution: Amines or ethers, depending on the nucleophile used.
Electrophilic Substitution: Nitro or sulfonic acid derivatives.
Oxidation and Reduction: Aldehydes, carboxylic acids, or less substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 1-Bromo-4,5-difluoro-2-methoxybenzene
- 2-Bromo-4,5-difluoroanisole
- 1-Bromo-4,5-difluoro-2-methylbenzene
Uniqueness: 1-Bromo-5-chloro-3,4-difluoro-2-methoxybenzene is unique due to the specific arrangement of bromine, chlorine, fluorine, and methoxy substituents on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-5-chloro-3,4-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPALZDMYFYAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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